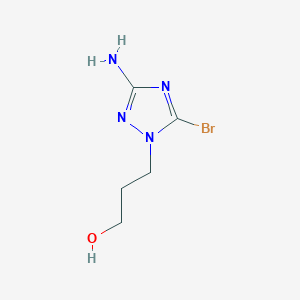
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol is a chemical compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties . The presence of the amino and bromo groups on the triazole ring enhances its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol can be achieved through multiple pathways. One common method involves the reaction of 3-amino-1,2,4-triazole with 1-bromo-3-chloropropane under basic conditions to form the desired product . The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to accelerate the reaction and improve yields .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The amino group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and sodium methoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiol, and alkoxy derivatives of the triazole compound.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include primary and secondary amines.
Aplicaciones Científicas De Investigación
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazole derivatives.
Biology: It serves as a ligand in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential as an antiviral, antibacterial, and anticancer agent.
Mecanismo De Acción
The mechanism of action of 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The presence of the bromo group enhances its binding affinity through halogen bonding interactions. Additionally, the amino group can form hydrogen bonds with amino acid residues in the enzyme’s active site, further stabilizing the enzyme-inhibitor complex.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1,2,4-triazole: A parent compound with similar pharmacological properties but lacks the bromo and propanol groups.
5-Bromo-1,2,4-triazole: Similar structure but lacks the amino and propanol groups.
3-(5-Amino-1,2,4-triazol-3-yl)propanamide: Similar structure but with an amide group instead of a hydroxyl group.
Uniqueness
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol is unique due to the presence of both the bromo and amino groups on the triazole ring, which enhances its reactivity and potential for diverse chemical transformations. The propanol group also provides additional sites for functionalization, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C5H9BrN4O |
|---|---|
Peso molecular |
221.06 g/mol |
Nombre IUPAC |
3-(3-amino-5-bromo-1,2,4-triazol-1-yl)propan-1-ol |
InChI |
InChI=1S/C5H9BrN4O/c6-4-8-5(7)9-10(4)2-1-3-11/h11H,1-3H2,(H2,7,9) |
Clave InChI |
WPHGWOJGXZVDMD-UHFFFAOYSA-N |
SMILES canónico |
C(CN1C(=NC(=N1)N)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Pyridin-4-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13166938.png)
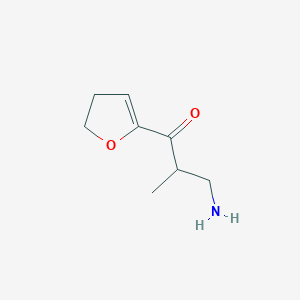

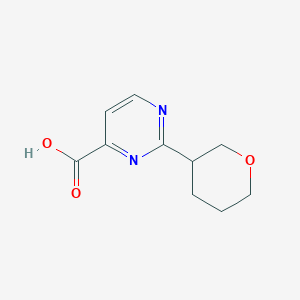
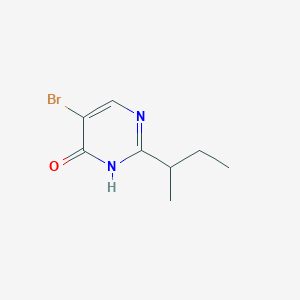

![N-(cyclopropylmethyl)-2-[2-(hydroxymethyl)phenoxy]acetamide](/img/structure/B13166979.png)

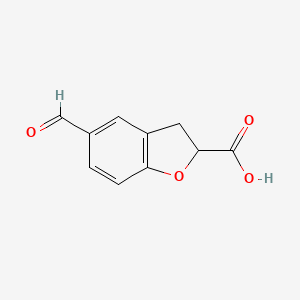
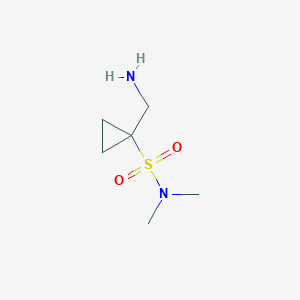
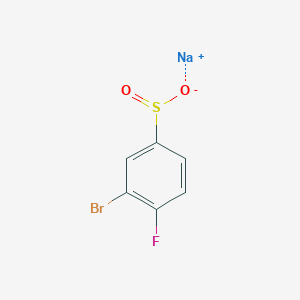

![2,2-Difluoro-7-[(methylamino)methyl]-2H-1,3-benzodioxole-4-carbaldehyde](/img/structure/B13167004.png)

